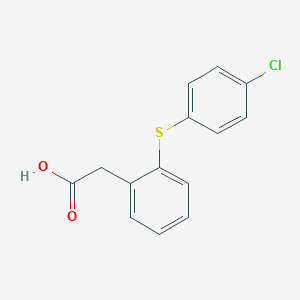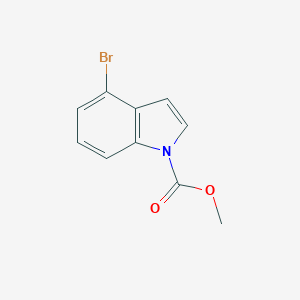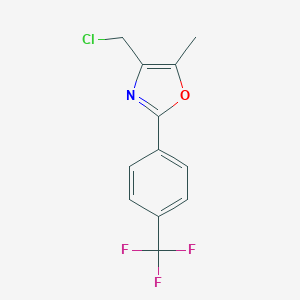
2-(4-三氟甲基苯基)-4-氯甲基-5-甲氧基噁唑
描述
The compound “2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole” appears to contain a trifluoromethyl group (-CF3), a chloromethyl group (-CH2Cl), and an oxazole ring. The trifluoromethyl group is a common functional group in organic chemistry, known for its high electronegativity and the stability it can confer to certain compounds . The chloromethyl group is a reactive functional group that can participate in various chemical reactions. Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is known to be electron-withdrawing, which could influence the compound’s reactivity . The oxazole ring is aromatic, which contributes to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is generally quite stable but can participate in certain reactions under the right conditions . The chloromethyl group is more reactive and could be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .科学研究应用
合成和反应
2-(卤代甲基)-4,5-二苯基噁唑,包括类似于2-(4-三氟甲基苯基)-4-氯甲基-5-甲氧基噁唑的化合物,在合成化学中被用作反应性支架。这些化合物特别适用于取代反应,可合成具有不同功能基团的各种噁唑衍生物(Patil & Luzzio, 2016)。
抗微生物应用
某些噁唑衍生物已经表现出抗微生物特性。例如,对与噁唑结构相关的1,2,4-三唑衍生物的研究表明,这些化合物对各种微生物具有抗微生物活性(Bektaş等,2007)。
缓蚀
噁唑化合物已被研究用于缓蚀。已经证明,与噁唑密切相关的三唑衍生物在酸性介质中作为轻钢的缓蚀剂的效率。在某些酸性环境中,这些化合物可以提供高达99%的缓蚀效率(Lagrenée等,2002)。
天然产物合成
噁唑是天然产物全合成中的关键构建块。例如,它们已被用于合成siphonazoles,一类独特的天然产物(Zhang et al., 2009)。
配位化学
噁唑化合物在配位化学中可以发挥重要作用。涉及2-[(磷酰基)甲基]-4,5-二氢噁唑及相关化合物的研究已探讨它们与各种金属离子的配位,展示了它们在创建复杂分子结构方面的多功能性(Pailloux et al., 2011)。
量子力学研究
噁唑及相关化合物已成为量子力学研究的对象,以探索它们的电子性质和在光收集等领域的潜在应用(Mary et al., 2019)。
荧光探针
某些苯噁唑衍生物已被用于开发用于检测各种离子和pH变化的荧光探针,展示了噁唑衍生物在分析化学和生物成像应用中的潜力(Tanaka et al., 2001)。
未来方向
属性
IUPAC Name |
4-(chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NO/c1-7-10(6-13)17-11(18-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKSFZMISAANMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437052 | |
| Record name | 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole | |
CAS RN |
174258-39-0 | |
| Record name | 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

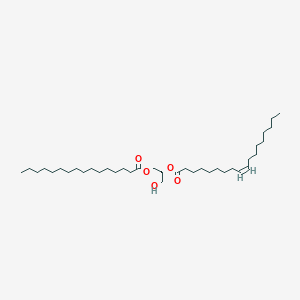
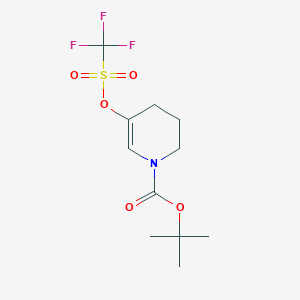
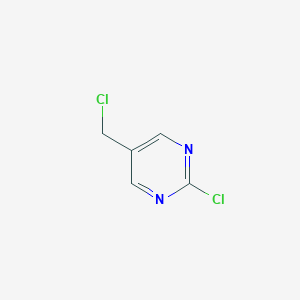
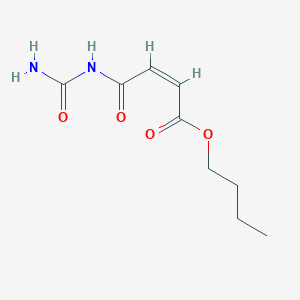

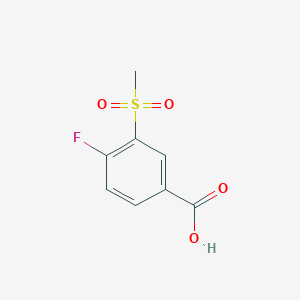
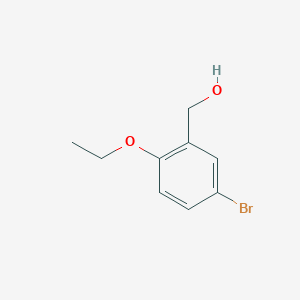
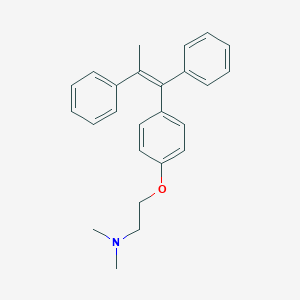
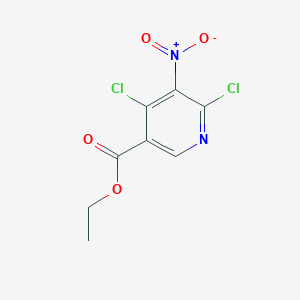
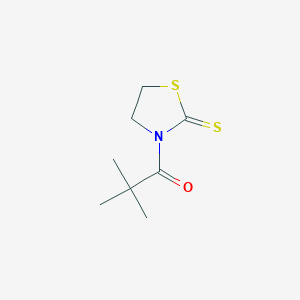
![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)
![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)
